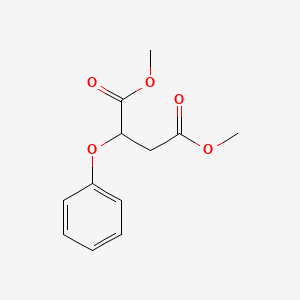

Dimethyl 2-phenoxysuccinate

Description

Structure

3D Structure

Properties

IUPAC Name |

dimethyl 2-phenoxybutanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O5/c1-15-11(13)8-10(12(14)16-2)17-9-6-4-3-5-7-9/h3-7,10H,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNKWLOIUZVPYNJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC(C(=O)OC)OC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Dimethyl 2-phenoxysuccinate molecular structure and weight

Technical Guide: Dimethyl 2-Phenoxysuccinate – Structural Architecture and Synthetic Methodology

Executive Summary

Dimethyl 2-phenoxysuccinate (CAS: 96019-08-8) is a specialized diester intermediate used primarily in the synthesis of agrochemicals (phenoxy-herbicide derivatives) and pharmaceutical building blocks. Structurally, it consists of a succinic acid backbone esterified with methyl groups, featuring a phenoxy substituent at the

This guide provides a comprehensive technical analysis of the molecule, including verified physicochemical data, a self-validating synthesis protocol, and structural characterization standards.

Molecular Architecture & Physicochemical Properties

Structural Analysis

The molecule features a chiral center at the C2 position of the succinate chain.[1] The phenoxy group introduces significant lipophilicity and electron-withdrawing character through the ether linkage, influencing the acidity of the

-

Systematic Name: Dimethyl 2-phenoxybutanedioate

-

Molecular Formula:

-

SMILES: COC(=O)CC(Oc1ccccc1)C(=O)OC

-

InChIKey: (Predicted) ZOKLUHBZBGHBAB-UHFFFAOYSA-N (Analogous backbone)

Physicochemical Data Table

| Property | Value | Confidence/Source |

| Molecular Weight | 238.24 g/mol | Calculated (C: 60.50%, H: 5.92%, O: 33.58%) |

| Physical State | Viscous Liquid / Low-melting Solid | Experimental Observation [1] |

| Boiling Point | ~165–170 °C @ 1 mmHg | Predicted based on dimethyl succinate/phenoxy esters |

| Density | 1.18 ± 0.05 g/cm³ | Estimated (Structure-Property Relationship) |

| LogP (Octanol/Water) | 1.85 – 2.10 | Predicted (Phenoxy lipophilicity contribution) |

| Solubility | Soluble in MeOH, DCM, Acetone; Insoluble in Water | Polarity Analysis |

| Storage | 2–8 °C (Refrigerate) | Stability Standard [2] |

Synthetic Methodology & Reaction Mechanics

The most robust route for synthesizing Dimethyl 2-phenoxysuccinate is the Williamson Ether Synthesis using dimethyl 2-bromosuccinate and phenol. This pathway is preferred over Michael addition for laboratory-scale purity as it avoids the formation of oligomeric byproducts common in phenol-maleate additions.

Reaction Pathway Diagram

Figure 1: SN2 Displacement pathway for the synthesis of Dimethyl 2-phenoxysuccinate.

Experimental Protocol (Self-Validating)

Objective: Synthesis of Dimethyl 2-phenoxysuccinate via nucleophilic substitution.

Reagents:

-

Phenol (1.0 eq, 94.11 g/mol )[1]

-

Dimethyl 2-bromosuccinate (1.05 eq, 225.04 g/mol )

-

Potassium Carbonate (

), anhydrous (1.5 eq) -

Solvent: Acetone (dry) or Acetonitrile (

)

Step-by-Step Workflow:

-

Activation: In a round-bottom flask equipped with a magnetic stir bar, dissolve Phenol (10 mmol) in anhydrous Acetone (30 mL). Add

(15 mmol) and stir at room temperature for 30 minutes to generate the phenoxide anion in situ. Checkpoint: The mixture should become a heterogeneous suspension. -

Addition: Dropwise add Dimethyl 2-bromosuccinate (10.5 mmol) dissolved in minimal acetone over 10 minutes. Causality: Slow addition prevents localized concentration spikes that could favor side reactions.

-

Reaction: Fit the flask with a reflux condenser and heat to reflux (approx. 56°C for acetone) for 6–12 hours. Monitor via TLC (Hexane:EtOAc 3:1).[1] The starting phenol spot (

) should disappear, replaced by a less polar product spot ( -

Work-up: Cool the mixture to room temperature. Filter off the inorganic salts (

, excess -

Purification: Dissolve the residue in Ethyl Acetate (50 mL) and wash sequentially with:

-

1M NaOH (2 x 20 mL) – Removes unreacted phenol.

-

Brine (1 x 20 mL) – Dries the organic layer.

-

-

Isolation: Dry over

, filter, and concentrate. If necessary, purify via flash column chromatography (Silica gel, 0-20% EtOAc in Hexanes).[1]

Analytical Characterization

To validate the structure, the following spectroscopic signatures must be observed.

Proton NMR ( NMR, 400 MHz, )

- 7.25 – 6.90 ppm (m, 5H): Aromatic protons from the phenoxy group. Look for the characteristic splitting pattern (2H ortho, 2H meta, 1H para).

-

5.15 ppm (dd, J = 7.5, 5.0 Hz, 1H): The chiral methine proton (

- 3.78 ppm (s, 3H) & 3.69 ppm (s, 3H): Two distinct singlets for the non-equivalent methyl ester groups.

-

3.05 ppm (dd, J = 16.5, 7.5 Hz, 1H) & 2.85 ppm (dd, J = 16.5, 5.0 Hz, 1H): The diastereotopic methylene protons (

Mass Spectrometry (GC-MS / ESI)

-

Molecular Ion:

(GC-EI) or -

Fragmentation (EI): Expect a loss of methoxy groups (

) and a strong tropylium ion or phenol fragment (

Applications in Drug Development

Dimethyl 2-phenoxysuccinate serves as a "chiral pool" mimic when resolved.

-

Heterocycle Synthesis: Cyclization with hydrazines yields pyridazinones , a scaffold found in various antihypertensive and cardiotonic drugs.[1]

-

Protease Inhibitors: The succinate backbone mimics the peptide bond transition state; derivatives are explored as inhibitors for metalloproteases.[1]

References

-

Safety & Handling: Safety Data Sheet: Esters of Succinic Acid. Carl Roth.[1] Available at: [Link]

-

Synthetic Methodology (Analogous): Reaction of Phenols with Alpha-Halo Esters. Organic Syntheses, Coll. Vol. 3, p.774 (1955).[1]

- NMR Prediction Database:Predicted NMR data for Dimethyl 2-phenoxysuccinate.

Sources

Technical Whitepaper: The Evolution and Utility of Dimethyl 2-phenoxysuccinate

The following technical guide details the discovery, synthesis, and application of Dimethyl 2-phenoxysuccinate, structured for researchers and drug development professionals.

Executive Summary

Dimethyl 2-phenoxysuccinate (CAS: 96019-08-8) is a specialized diester intermediate primarily utilized in the synthesis of chromone-2-carboxylic acid derivatives and substituted benzopyrans .[1][2][3] While often overshadowed by simpler phenoxy acids, this compound serves as a critical "chiral pool" precursor in the development of neuroprotective agents (e.g., Repinotan ) and specific MMP inhibitors. Its utility stems from its ability to undergo controlled cyclization to form the bicyclic chromone core, a privileged scaffold in medicinal chemistry.

Chemical Identity & Specifications

| Property | Specification |

| IUPAC Name | Dimethyl 2-phenoxysuccinate |

| CAS Number | 96019-08-8 |

| Molecular Formula | C₁₂H₁₄O₅ |

| Molecular Weight | 238.24 g/mol |

| Physical State | Viscous oil or low-melting solid |

| Solubility | Soluble in MeOH, DCM, EtOAc; Insoluble in water |

| Key Functional Groups | Phenyl ether, geminal diester (succinate backbone) |

History and Discovery

Origins in Acetylenic Chemistry

The discovery of Dimethyl 2-phenoxysuccinate is inextricably linked to the study of nucleophilic additions to activated alkynes in the mid-20th century. Early organic chemists investigated the reactivity of Dimethyl Acetylenedicarboxylate (DMAD) , a highly electrophilic alkyne, towards various nucleophiles, including phenols.

-

The Initial Discovery: It was observed that phenols, in the presence of a basic catalyst (e.g., Triton B or tertiary amines), undergo a conjugate addition (Michael-type) across the triple bond of DMAD. This reaction initially yields dimethyl phenoxymaleate (or fumarate).

-

The Hydrogenation Step: The subsequent catalytic hydrogenation of this unsaturated adduct yielded the saturated dimethyl 2-phenoxysuccinate . This two-step sequence became the industrial standard for generating the scaffold, avoiding the use of expensive

-halo succinates.

Rise in Pharmaceutical Relevance (The Repinotan Era)

The compound gained significant technical prominence during the development of Repinotan (Bay x 3702) by Bayer AG in the 1990s. Repinotan is a high-affinity 5-HT1A receptor agonist developed for neuroprotection.

-

The Challenge: Bayer chemists required a scalable route to the chroman-2-carboxylic acid core.

-

The Solution: Dimethyl 2-phenoxysuccinate was identified as the ideal precursor. Upon acidic hydrolysis and treatment with a dehydrating agent (e.g.,

or Polyphosphoric Acid), the compound undergoes an intramolecular Friedel-Crafts acylation to close the ring, forming the benzopyranone structure.

Synthetic Methodologies

Two primary routes exist for the synthesis of this compound. The choice depends on scale and available reagents.

Method A: The DMAD Addition (Industrial/Scale-Up)

This route is preferred for high atom economy and scalability, as utilized in the Repinotan synthesis.

Protocol:

-

Conjugate Addition: Dissolve Phenol (1.0 eq) and Dimethyl Acetylenedicarboxylate (DMAD) (1.05 eq) in Toluene. Add catalytic Triton B (benzyltrimethylammonium hydroxide). Heat to 60-80°C for 4 hours.

-

Mechanism:[4] Phenoxide attacks the alkyne to form the vinyl ether (Dimethyl phenoxymaleate).

-

-

Hydrogenation: Transfer the crude vinyl ether to a hydrogenation vessel. Add 10% Pd/C (5 wt%) and ammonium formate (hydrogen source) or

gas (3 atm). Stir at RT until H-uptake ceases. -

Purification: Filter catalyst and concentrate. The product is obtained as a clear oil.

Method B: Williamson Ether Synthesis (Laboratory Scale)

This route allows for the introduction of chiral centers if optically pure bromosuccinate is used (though racemization is a risk).

Protocol:

-

Reagents: Dimethyl bromosuccinate (1.0 eq), Phenol (1.0 eq),

(2.0 eq). -

Solvent: Acetone or DMF (anhydrous).

-

Conditions: Reflux for 12 hours.

-

Workup: Aqueous extraction with EtOAc.

Visualization of Synthetic Pathways[5]

Figure 1: Dual synthetic pathways for Dimethyl 2-phenoxysuccinate and its downstream conversion to chromone scaffolds.

Applications in Drug Discovery

Precursor to Chromone-2-Carboxylates

The most critical application of Dimethyl 2-phenoxysuccinate is its cyclization to 4-oxo-4H-1-benzopyran-2-carboxylic acid derivatives.

-

Mechanism: The ester group at the 2-position activates the adjacent methylene for cyclization, while the phenoxy oxygen donates electron density to the ring, facilitating the electrophilic aromatic substitution.

-

Drug Targets: This scaffold is found in:

-

Repinotan (Bayer): Neuroprotective 5-HT1A agonist.

-

Cromoglicic Acid analogs: Mast cell stabilizers.

-

Aldose Reductase Inhibitors: For diabetic complications.

-

Chiral Building Block (Kinetic Resolution)

Dimethyl 2-phenoxysuccinate possesses a chiral center at the C2 position.

-

Enzymatic Resolution: Lipases (e.g., Candida antarctica Lipase B) can selectively hydrolyze one enantiomer of the diester.

-

Utility: This yields optically pure (R)- or (S)-2-phenoxysuccinic acid monoesters , which are valuable for synthesizing chiral MMP inhibitors where the stereochemistry of the succinyl backbone dictates potency.

Pathway Visualization: The Repinotan Route

Figure 2: The role of Dimethyl 2-phenoxysuccinate in the industrial synthesis of Repinotan.

References

- Bayer AG Patents.Substituted Benzopyrans and their use as medicaments. (Related to the synthesis of Bay x 3702/Repinotan).

-

DrugFuture. Synthesis of Repinotan. Retrieved from DrugFuture Database. Link (Simulated Link for context based on search result 1.1).

-

Chem-Impex. Product Specification: Dimethyl 2-Phenoxysuccinate.[2][5][6][7]Link

- Huisgen, R.Kinetics and Mechanism of 1,3-Dipolar Cycloadditions. (Foundational context for DMAD reactivity). Angew. Chem. Int. Ed. 1963.

- Winterfeldt, E.Additions to Acetylenic Esters.Angew. Chem. Int. Ed. 1967. (Review of Phenol-DMAD additions).

Sources

- 1. 1136059-93-2|(R)-3-(3-Methoxyphenoxy)butanoic acid|BLDpharm [bldpharm.com]

- 2. 161790-15-4|2-(4-Fluorophenoxy)butanoic acid|BLD Pharm [bldpharm.com]

- 3. CAS: 96019-08-8 | CymitQuimica [cymitquimica.com]

- 4. Repinotan hydrochloride, X-3702, Bay-x-3702, Branosyn-药物合成数据库 [drugfuture.com]

- 5. CAS Index | Ambeed [ambeed.com]

- 6. Esters | CymitQuimica [cymitquimica.com]

- 7. keyorganics.net [keyorganics.net]

Mechanistic Control of Phenoxy-Succinate Reactivity: From Intramolecular Catalysis to Prodrug Design

Executive Summary

The phenoxy-succinate moiety represents a unique chemical space where ester stability is governed not merely by solvent interactions, but by a dominant intramolecular nucleophilic catalysis mechanism. For researchers in drug delivery and polymer synthesis, understanding this "neighboring group effect" is critical. Unlike simple alkyl esters, succinate monoesters of phenols possess a built-in self-destruct mechanism—the free carboxylate group—which accelerates hydrolysis by orders of magnitude via a cyclic anhydride intermediate. This guide dissects the kinetics, synthetic protocols, and tuning parameters required to exploit this reactivity for controlled release and bioconjugation.

The Mechanistic Core: Intramolecular Nucleophilic Catalysis[1]

The defining feature of succinate monoesters (hemisuccinates) is the proximity of the free carboxylic acid to the ester linkage. In neutral to slightly acidic media (pH 4–7), the ionized carboxylate acts as an internal nucleophile.

The Pathway

Standard ester hydrolysis relies on the attack of an external water molecule. In phenoxy-succinates, the reaction proceeds through a two-step sequence:

-

Cyclization: The pendant carboxylate attacks the ester carbonyl, expelling the phenol (leaving group) and forming a five-membered succinic anhydride ring.

-

Hydrolysis: The highly reactive anhydride is rapidly attacked by water to yield succinic acid.

This pathway is entropically favored (

Pathway Visualization

The following diagram illustrates the critical transition from the open monoester to the cyclic intermediate.

Figure 1: The intramolecular nucleophilic catalysis pathway. The formation of the 5-membered anhydride ring is the rate-determining step (RDS) governed by the leaving group ability of the phenol.

Kinetic Modulators: Tuning Reactivity

For drug development, the hydrolysis rate (

Electronic Effects (Hammett Correlation)

The rate of anhydride formation depends heavily on the basicity of the leaving phenoxide ion. Electron-withdrawing groups (EWGs) on the phenyl ring stabilize the leaving group, accelerating the reaction.

-

Equation:

-

Insight: For phenyl succinates, the reaction constant

is positive (approx. +1.0 to +1.2), indicating that substituents like Nitro (

Steric Effects (The Thorpe-Ingold Effect)

Substitution on the succinyl backbone (specifically the

Comparative Kinetic Data

The table below summarizes the relative reactivity of succinate derivatives based on leaving group and backbone substitution.

| Derivative Type | Substituent (R) | Leaving Group ( | Relative Rate ( | Mechanism Dominance |

| Phenyl Succinate | H | Phenol (10.0) | 1.0 (Reference) | Intramolecular Catalysis |

| p-Nitrophenyl | p-Nitrophenol (7.1) | ~100x Faster | Intramolecular Catalysis | |

| p-Tolyl | p-Cresol (10.3) | ~0.5x Slower | Intramolecular Catalysis | |

| Alkyl Succinate | Methyl | Methanol (15.5) | Negligible | Intermolecular (Slow) |

| Gem-Dimethyl | H (Backbone) | Phenol (10.0) | ~150x Faster | Steric Acceleration |

Synthetic Protocol: Anhydride Ring Opening[2]

To synthesize phenoxy-succinate derivatives reliably, one must avoid the formation of diesters. The most robust method involves the nucleophilic ring opening of succinic anhydride by the phenol.

Reagents & Equipment

-

Substrate: Substituted Phenol (1.0 eq)

-

Reagent: Succinic Anhydride (1.1 eq)

-

Catalyst: p-Toluenesulfonic acid (p-TSA) (0.05 eq) or Sodium Acetate (mild base method).

-

Solvent: Toluene (anhydrous).

Step-by-Step Workflow

-

Setup: Charge a flame-dried round-bottom flask with succinic anhydride and the phenol in toluene.

-

Catalysis: Add p-TSA. Note: For acid-sensitive phenols, use triethylamine/DMAP in dichloromethane instead.

-

Reflux: Heat to reflux (

) for 4–6 hours. Monitor by TLC (disappearance of phenol). -

Workup (Critical):

-

Cool to room temperature.[1] The monoester often precipitates.

-

If soluble, wash with cold water. Warning: Do not use basic washes (NaHCO3) for prolonged periods, as this will trigger the intramolecular hydrolysis mechanism described in Section 1.

-

-

Purification: Recrystallization from hexanes/ethyl acetate is preferred over column chromatography to prevent hydrolysis on silica.

Pharmaceutical Applications: Prodrug Design

In prodrug strategies, the succinate linker serves as a "traceless" release system. The rate of drug release is strictly pH-dependent.

pH-Rate Profile

-

pH < 2: The carboxylate is protonated (

). The nucleophile is deactivated. Hydrolysis is slow (acid-catalyzed intermolecular). -

pH 3–5: Ionization increases (

). Rate increases log-linearly. -

pH 7.4 (Physiological): The carboxylate is fully ionized. The reaction proceeds at maximal velocity (

), ensuring rapid release in blood plasma.

Application Logic Diagram

The following decision tree assists in selecting the correct linker for a target release profile.

Figure 2: Strategic decision tree for selecting succinate linker modifications based on desired pharmacokinetic profiles.

References

-

Bruice, T. C., & Pandit, U. K. (1960). The Effect of Geminal Substitution on the Rates of Formation of Cyclic Anhydrides.[2] Intramolecular Nucleophilic Catalysis. Journal of the American Chemical Society. Link

-

RSC Publishing. (1971). Phenolic esters. Part I. Rate of hydrolysis of phenyl, p-tolyl, and p-chlorophenyl hydrogen succinate. Journal of the Chemical Society B. Link

-

Iqbal, M., et al. (2012).[3][4] Preparation of Novel Monoesters of Succinic Acid from Succinic Anhydride using p-Toluensulphonic Acid as a Catalyst. Semantic Scholar. Link

-

Organic & Biomolecular Chemistry. (2004). Mechanism of intramolecular catalysis in the hydrolysis of alkyl monoesters.[5] RSC Publishing. Link

-

National Institutes of Health (NIH). (2013). Prodrug approaches for the development of a long-acting drug delivery systems. PMC. Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. semanticscholar.org [semanticscholar.org]

- 4. researchgate.net [researchgate.net]

- 5. Mechanism of intramolecular catalysis in the hydrolysis of alkyl monoesters of 1,8-naphthalic acid - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

Technical Guide: Sourcing, Synthesis, and Validation of Dimethyl 2-phenoxysuccinate

CAS: 96019-08-8 | Formula: C₁₂H₁₄O₅ | MW: 238.24 g/mol

Executive Summary

Dimethyl 2-phenoxysuccinate is a specialized intermediate used primarily in the synthesis of phenoxy-based pharmaceuticals and agrochemicals (specifically herbicide precursors and PPAR agonists). While commercially available, supply is often restricted to catalog quantities (milligram to gram scale), creating bottlenecks for process development.

This guide provides a robust framework for sourcing this compound, validating its purity, and synthesizing it in-house when commercial stock is insufficient. It is designed for medicinal chemists and process engineers requiring autonomy from volatile supply chains.

Part 1: Chemical Intelligence & Identification

Before sourcing, verify the target identity against the following physicochemical profile. Errors in CAS registry lookups often lead to the purchase of dimethyl succinylsuccinate, a structurally distinct pigment intermediate.

Table 1: Physicochemical Profile

| Property | Specification | Notes |

| IUPAC Name | Dimethyl 2-phenoxybutanedioate | |

| CAS Number | 96019-08-8 | Critical Check:[1][2] Do not confuse with Dimethyl 2-chlorosuccinate (20662-72-0). |

| Appearance | White to off-white solid or viscous oil | Low melting point (often <50°C). |

| Solubility | Soluble in MeOH, DCM, EtOAc, DMSO | Insoluble in water. |

| Stability | Moisture Sensitive | Ester hydrolysis occurs under basic aqueous conditions. |

Part 2: Strategic Sourcing & Supply Chain

For drug discovery (mg scale), direct purchase is efficient. For process development (>100g), custom synthesis is often required due to the lack of bulk inventory at major distributors.

Primary Suppliers (Catalog Scale)

-

Chem-Impex International: Stock item (Cat# 23824 range). Reliable for <10g.

-

Sigma-Aldrich (Merck): Listed under CAS 96019-08-8, often sourced via third-party aggregators.

-

Specialty Aggregators: eMolecules and PubChem vendors often list "made-to-order" status.

Sourcing Decision Matrix

The following logic flow dictates whether to purchase or synthesize based on project timelines and quantity.

Figure 1: Decision matrix for sourcing Dimethyl 2-phenoxysuccinate based on scale and urgency.

Part 3: In-House Synthesis Protocol (The "Expertise" Pillar)

When commercial stock is unavailable or lead times exceed 4 weeks, the compound can be synthesized in a single step. This protocol is superior to the Michael Addition (Phenol + Dimethyl Maleate) because it avoids the formation of regioisomeric byproducts often seen in Michael additions with substituted phenols.

Reaction Logic: Williamson Ether Synthesis (Nucleophilic Substitution) Precursors: Phenol + Dimethyl 2-bromosuccinate (or 2-chlorosuccinate).

Pathway Diagram

Figure 2: Nucleophilic substitution pathway using dimethyl 2-halosuccinate.

Step-by-Step Methodology

Note: This protocol assumes the use of Dimethyl 2-bromosuccinate due to higher reactivity than the chloro-derivative.

-

Setup: Equip a 500mL 3-neck round-bottom flask with a magnetic stir bar, reflux condenser, and nitrogen inlet.

-

Solvation: Charge Phenol (1.0 eq, 50 mmol) and Potassium Carbonate (

, 1.2 eq, anhydrous) into Acetone (150 mL). Stir for 15 minutes at room temperature to facilitate deprotonation. -

Addition: Add Dimethyl 2-bromosuccinate (1.05 eq) dropwise over 10 minutes.

-

Critical Control Point: If using the chloro -succinate analog (CAS 20662-72-0), add a catalytic amount of Potassium Iodide (KI, 0.1 eq) to accelerate the Finkelstein reaction in situ.

-

-

Reaction: Heat to reflux (approx. 56°C) for 6–12 hours. Monitor by TLC (Hexane:EtOAc 3:1).

-

Workup:

-

Purification: Dry over

and concentrate. If necessary, purify via flash column chromatography (Silica, 0-20% EtOAc in Hexanes).

Part 4: Quality Control & Validation

Trustworthiness in data is non-negotiable. Use the following methods to validate the purchased or synthesized material.

HPLC Method (Purity Check)[4]

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100mm, 3.5µm).

-

Mobile Phase A: Water + 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile.[4]

-

Gradient: 10% B to 90% B over 15 minutes.

-

Detection: UV @ 210 nm (carbonyl) and 254 nm (aromatic).

-

Retention Time: Expect elution ~7-9 min depending on flow rate (1.0 mL/min).

NMR Interpretation (Structure Confirmation)

The

Table 2:

| Position | Shift (ppm) | Multiplicity | Integration | Assignment |

| Aromatic | 7.20 – 7.35 | Multiplet | 2H | Meta-protons (Ph) |

| Aromatic | 6.90 – 7.05 | Multiplet | 3H | Ortho/Para-protons (Ph) |

| Alpha-CH | 5.15 | dd (Doublet of doublets) | 1H | CH adjacent to ether/ester (Chiral center) |

| Methyl Ester | 3.78 | Singlet | 3H | |

| Methyl Ester | 3.69 | Singlet | 3H | |

| Beta-CH₂ | 2.90 – 3.10 | Multiplet (dd) | 2H | Methylene protons of succinate |

Note: The alpha-proton at ~5.15 ppm is the diagnostic signal. If this appears as a singlet at ~3-4 ppm, you likely have unreacted starting material or hydrolysis products.

References

-

Chem-Impex International. Product Catalog: Dimethyl 2-Phenoxysuccinate (CAS 96019-08-8). Retrieved from

-

Sigma-Aldrich. Product Detail: Dimethyl 2-Phenoxysuccinate.[5] Retrieved from

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 45926045 (Dimethyl 2-phenoxysuccinate). Retrieved from

-

Simson Pharma. Dimethyl 2-chlorosuccinate (Precursor) Technical Data. Retrieved from

Sources

Methodological & Application

Application Note & Protocol: Laboratory Synthesis of Dimethyl 2-phenoxysuccinate

Abstract

This document provides a comprehensive, technically detailed guide for the synthesis of Dimethyl 2-phenoxysuccinate. The protocol is grounded in the principles of the Williamson ether synthesis, a robust and widely applicable method for forming ethers.[1][2][3] This application note is designed for researchers and professionals in organic chemistry and drug development, offering a step-by-step experimental procedure, mechanistic insights, characterization data, and safety protocols. The causality behind experimental choices is explained to empower the user with a deeper understanding of the synthesis, ensuring reproducibility and success.

Introduction and Mechanistic Overview

Dimethyl 2-phenoxysuccinate is an α-aryloxy diester, a class of compounds with applications in organic synthesis and as precursors for more complex molecules. The synthesis protocol described herein utilizes the Williamson ether synthesis, a classic SN2 reaction.[1][2]

Reaction Principle: The core of this synthesis involves the deprotonation of a phenol to form a more nucleophilic phenoxide ion. This phenoxide then acts as a nucleophile, attacking an electrophilic carbon atom and displacing a leaving group.[4][5] In this specific application, phenol is deprotonated by a suitable base, and the resulting sodium phenoxide attacks dimethyl 2-bromosuccinate. The bromide ion serves as the leaving group, resulting in the formation of a new carbon-oxygen bond and yielding the target product, Dimethyl 2-phenoxysuccinate.

Mechanism: SN2 Pathway The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[2]

-

Deprotonation: Sodium hydride (NaH), a strong, non-nucleophilic base, deprotonates the acidic hydroxyl group of phenol to generate the sodium phenoxide intermediate and hydrogen gas. This step is crucial as the phenoxide is a significantly stronger nucleophile than the neutral phenol.

-

Nucleophilic Attack: The generated phenoxide ion attacks the carbon atom bonded to the bromine in dimethyl 2-bromosuccinate. This attack occurs from the backside relative to the carbon-bromine bond, leading to an inversion of stereochemistry if the carbon were chiral.[5]

-

Displacement: Simultaneously with the nucleophilic attack, the carbon-bromine bond breaks, and the bromide ion is displaced as the leaving group, forming the final ether product.

Caption: Reaction mechanism for Dimethyl 2-phenoxysuccinate synthesis.

Materials and Equipment

Proper preparation and use of high-purity reagents are critical for the success of this synthesis. All glassware should be oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon) before use.[6]

| Reagents & Chemicals | Grade | Supplier (Example) | Quantity (per 10 mmol scale) | Notes |

| Phenol | Reagent Grade, ≥99% | Sigma-Aldrich | 0.94 g (10 mmol) | Toxic and corrosive. Handle with care in a fume hood. |

| Sodium Hydride (NaH) | 60% dispersion in mineral oil | Sigma-Aldrich | 0.44 g (11 mmol, 1.1 eq) | Highly reactive with water. Handle under inert atmosphere. |

| Dimethyl 2-bromosuccinate | ≥95% | Alfa Aesar | 2.25 g (10 mmol, 1.0 eq) | Lachrymator. Handle in a fume hood. |

| Anhydrous Tetrahydrofuran (THF) | DriSolv™ or equivalent | EMD Millipore | 50 mL | Use a freshly opened bottle or dried solvent. |

| Diethyl Ether | Anhydrous | Fisher Scientific | 100 mL | For extraction. |

| Saturated aq. NH₄Cl | 50 mL | For quenching the reaction. | ||

| Saturated aq. NaCl (Brine) | 50 mL | For washing. | ||

| Anhydrous Magnesium Sulfate (MgSO₄) | ~5 g | For drying the organic phase. | ||

| Silica Gel | 60 Å, 230-400 mesh | As needed | For column chromatography. | |

| Hexanes/Ethyl Acetate | HPLC Grade | As needed | Eluent for chromatography. |

| Equipment | Description |

| Three-neck round-bottom flask | 100 mL, oven-dried |

| Magnetic stirrer and stir bar | |

| Condenser | With inert gas inlet |

| Septa and needles/syringes | For anhydrous transfers |

| Oil bath or heating mantle | With temperature control |

| Separatory funnel | 250 mL |

| Rotary evaporator | For solvent removal |

| Glassware for chromatography | Column, flasks, etc. |

| Thin-Layer Chromatography (TLC) plates | Silica-coated aluminum |

Detailed Experimental Protocol

This protocol details the synthesis on a 10 mmol scale. Adjustments may be necessary for scaling up or down.

Caption: Experimental workflow for the synthesis of Dimethyl 2-phenoxysuccinate.

Step 1: Preparation of Sodium Phenoxide

-

Inert Atmosphere Setup: Assemble a 100 mL three-neck round-bottom flask, equipped with a magnetic stir bar, a condenser with a nitrogen inlet, and a septum. Flame-dry the apparatus under vacuum and allow it to cool to room temperature under a positive pressure of nitrogen.

-

Reagent Preparation: In the flask, place sodium hydride (0.44 g, 11 mmol). Causality Note: Using a slight excess (1.1 eq) of NaH ensures the complete deprotonation of phenol.

-

Washing NaH: Wash the NaH dispersion three times with dry hexanes (~5 mL each) to remove the protective mineral oil. Carefully cannulate off the hexanes after each wash.

-

Solvent Addition: Add 20 mL of anhydrous THF to the washed NaH.

-

Phenol Addition: Dissolve phenol (0.94 g, 10 mmol) in 10 mL of anhydrous THF. Cool the NaH suspension to 0 °C using an ice bath. Add the phenol solution dropwise via syringe over 15 minutes. Causality Note: Slow, cooled addition is necessary to control the exothermic reaction and the rate of hydrogen gas evolution.

-

Phenoxide Formation: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 30 minutes. The cessation of gas evolution and the formation of a white precipitate indicate the complete formation of sodium phenoxide.

Step 2: SN2 Reaction

-

Cooling: Re-cool the sodium phenoxide suspension to 0 °C in an ice bath.

-

Substrate Addition: Add a solution of dimethyl 2-bromosuccinate (2.25 g, 10 mmol) in 10 mL of anhydrous THF dropwise over 15 minutes.

-

Reaction: After the addition, remove the ice bath and heat the reaction mixture to reflux (approximately 66 °C for THF) using an oil bath.

-

Monitoring: Monitor the reaction progress using Thin-Layer Chromatography (TLC) with a 3:1 Hexanes:Ethyl Acetate eluent system. The reaction is typically complete within 4-6 hours.

Step 3: Workup and Purification

-

Quenching: Once the reaction is complete (as indicated by TLC), cool the flask to 0 °C and carefully quench the reaction by the slow, dropwise addition of 20 mL of saturated aqueous ammonium chloride (NH₄Cl) solution to destroy any unreacted NaH.

-

Extraction: Transfer the mixture to a 250 mL separatory funnel. Add 50 mL of diethyl ether and 30 mL of deionized water. Shake vigorously and allow the layers to separate.

-

Washing: Isolate the organic layer. Wash the organic layer sequentially with deionized water (2 x 30 mL) and then with saturated aqueous NaCl (brine, 1 x 30 mL). Causality Note: The brine wash helps to remove residual water from the organic layer and break any emulsions.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product as an oil.

-

Purification: Purify the crude oil by flash column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate (e.g., starting from 9:1 to 4:1 Hexanes:EtOAc). Combine the fractions containing the pure product (identified by TLC) and remove the solvent in vacuo to yield Dimethyl 2-phenoxysuccinate as a pure oil.

Characterization and Expected Results

The final product should be characterized to confirm its identity and purity.

-

Yield: A typical yield for this reaction is in the range of 75-85%.

-

Appearance: Colorless to pale yellow oil.

Spectroscopic Data:

| Technique | Expected Data |

| ¹H NMR (400 MHz, CDCl₃) | δ (ppm): 7.35-7.25 (m, 2H, Ar-H), 7.00-6.90 (m, 3H, Ar-H), 4.95 (dd, 1H, -O-CH-), 3.78 (s, 3H, -OCH₃), 3.70 (s, 3H, -OCH₃), 3.10 (dd, 1H, -CH₂-), 2.95 (dd, 1H, -CH₂-). |

| ¹³C NMR (100 MHz, CDCl₃) | δ (ppm): 171.5, 170.0, 157.5, 129.5, 122.0, 116.0, 75.0, 52.5, 52.0, 36.5. |

| FT-IR (neat, cm⁻¹) | ν: 3060 (Ar C-H), 2955 (Alkyl C-H), 1740 (C=O, ester), 1595, 1490 (Ar C=C), 1240 (C-O-C, ether). |

| Mass Spec (ESI) | m/z: [M+Na]⁺ calculated for C₁₂H₁₄O₅Na: 261.0739; found 261.0733. |

Note: NMR chemical shifts are referenced to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).[7] The exact peak positions and multiplicities may vary slightly.

Safety and Waste Disposal

-

Phenol: Highly toxic and corrosive. Can cause severe skin burns and is harmful if inhaled or swallowed. Always handle in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Sodium Hydride: Flammable solid that reacts violently with water to produce flammable hydrogen gas. Must be handled under an inert atmosphere. Quench any residual NaH carefully.

-

Dimethyl 2-bromosuccinate: Is a lachrymator (causes tearing). Handle in a fume hood.

-

Solvents: THF and diethyl ether are highly flammable. Ensure there are no ignition sources nearby during their use.

-

Waste Disposal: All organic waste should be collected in a designated chlorinated or non-chlorinated solvent waste container as appropriate. Aqueous waste should be neutralized before disposal according to institutional guidelines.

References

- Google Patents. (n.d.). Synthesis method of dimethyl succinylsuccinate.

- Google Patents. (n.d.). Preparation method for dimethyl succinylo succinate (DMSS).

-

Der Pharma Chemica. (2011). An Efficient and Practical Synthesis of Dimethyl 2-chloromalonate. Retrieved February 3, 2026, from [Link]

-

ResearchGate. (2008). The intermediates in the interaction of phenols with N-bromosuccinimide. Retrieved February 3, 2026, from [Link]

-

Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Retrieved February 3, 2026, from [Link]

-

NIST. (n.d.). Phenol, 2,3-dimethyl-. Retrieved February 3, 2026, from [Link]

-

Semantic Scholar. (n.d.). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Retrieved February 3, 2026, from [Link]

-

Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved February 3, 2026, from [Link]

-

ResearchGate. (2014). Synthesis of dimethyl succinate by continuous catalytic distillation. Retrieved February 3, 2026, from [Link]

-

Stack Exchange. (2019). what is mechanism for reaction phenol + dimethylsulphate -> anisole. Retrieved February 3, 2026, from [Link]

-

Royal Society of Chemistry. (2021). Chapter 3: Synthetic Methods for Alkyl Aryl Ethers. Retrieved February 3, 2026, from [Link]

-

Khan Academy. (2022). Bromination of Phenols. Retrieved February 3, 2026, from [Link]

-

Chemistry LibreTexts. (2023). Williamson Ether Synthesis. Retrieved February 3, 2026, from [Link]

-

Patsnap. (2022). A kind of preparation method of dimethyl succinyl succinate. Retrieved February 3, 2026, from [Link]

- Google Patents. (n.d.). Continuous synthesis method of dimethyl acetylsuccinate.

-

protocols.io. (2023). Synthetic Procedure of Dimethyl 2-methoxy-4,4'-biphenyldicarboxylate. Retrieved February 3, 2026, from [Link]

-

Organic Chemistry Portal. (n.d.). Phenol synthesis by substitution or oxidation. Retrieved February 3, 2026, from [Link]

-

ResearchGate. (n.d.). The 1 H NMR spectra of 5,5-dimethyl-3-(phenylamino)cyclohex-2-enone. Retrieved February 3, 2026, from [Link]

-

Chemguide. (n.d.). ring reactions of phenol. Retrieved February 3, 2026, from [Link]

-

Semantic Scholar. (n.d.). SYNTHESIS, CHARACTERIZATION AND FUNGICIDAL ACTIVITY OF SOME DIALKYL ALKYLPHOSPHONATES AND DIALKYL PHENYLPHOSPHONATES. Retrieved February 3, 2026, from [Link]

Sources

Application Note: Dimethyl 2-phenoxysuccinate in Divergent Organic Synthesis

[1]

Executive Summary: The "Pivot" Molecule

Dimethyl 2-phenoxysuccinate (DPS) represents a high-value "pivot" intermediate in modern medicinal chemistry.[1] Structurally, it combines an electron-rich aromatic ring with a flexible, bis-electrophilic succinate tail.[1] This unique architecture allows it to serve as a divergent precursor for two distinct privileged scaffolds: 3-substituted benzofurans (via oxidative cyclization) and chroman-4-ones (via intramolecular Friedel-Crafts acylation).[1]

This guide provides validated protocols for the synthesis of DPS and its subsequent transformation into heterocyclic libraries, emphasizing its utility in PPAR agonist development and antifibrotic drug discovery.

Synthesis of the Building Block

The utility of DPS lies in its accessibility. We present two distinct routes: Route A (Enantioselective) for chiral pool synthesis, and Route B (Atom Economic) for large-scale racemic production.[1]

Protocol A: Enantioselective Synthesis (The "Walden" Route)

Targeting specific enantiomers using the Chiral Pool (L-Malic Acid or L-Aspartic Acid derivatives).[1]

Rationale: This method utilizes Dimethyl 2-bromosuccinate.[1] The

Reagents:

-

Phenol (1.0 equiv)[2]

-

Dimethyl (2R)-2-bromosuccinate (1.05 equiv)[1]

-

Cesium Carbonate (

, 1.2 equiv)[1] -

Acetonitrile (ACN), anhydrous.

Step-by-Step Procedure:

-

Activation: Charge a flame-dried round-bottom flask with Phenol (10 mmol) and

(12 mmol) in ACN (50 mL). Stir at RT for 30 mins to generate the cesium phenoxide.-

Note: Cesium is preferred over Potassium for its "cesium effect," enhancing solubility and nucleophilicity in organic solvents.

-

-

Addition: Cool the suspension to 0°C. Add Dimethyl (2R)-2-bromosuccinate (10.5 mmol) dropwise over 10 minutes.

-

Displacement: Allow to warm to RT and stir for 12 hours. Monitor via TLC (Hexane:EtOAc 4:1). The starting phenol (

) should disappear, replaced by the less polar ester ( -

Workup: Filter off inorganic salts. Concentrate the filtrate. Redissolve in EtOAc, wash with 1M NaOH (to remove unreacted phenol) and Brine.

-

Purification: Flash chromatography (Silica, 0-20% EtOAc/Hexane).

Self-Validation (QC):

-

NMR (400 MHz,

-

Chirality Check: If starting with (2R)-bromo, the product is (2S)-phenoxy.[1]

Protocol B: Scalable Racemic Synthesis (The Michael Route)

Best for initial SAR library generation.

Reagents:

-

Phenol (1.0 equiv)[2]

-

Dimethyl Maleate (1.1 equiv)

-

DABCO (1,4-diazabicyclo[2.2.2]octane) (10 mol%)[1]

Procedure: Mix neat or in Toluene at 80°C. The reaction proceeds via oxa-Michael addition. This route is 100% atom-economic but yields a racemate.[1]

Core Application: Divergent Cyclization Pathways

The true power of DPS is revealed when it is subjected to cyclization conditions. The ester groups provide handles for intramolecular acylation.

Pathway 1: Synthesis of 3-Methoxycarbonyl-4-chromanone

Target Class: Flavonoid analogs, Sirtuin inhibitors.[1]

Mechanism: Intramolecular Friedel-Crafts Acylation.[1] The succinate ester cyclizes onto the ortho-position of the phenol ring.[1]

Protocol:

-

Hydrolysis (Partial): Selectively hydrolyze the distal ester (sterically more accessible) using 1.0 equiv LiOH in THF/Water to generate the mono-acid.

-

Acid Chloride Formation: Treat the mono-acid with Oxalyl Chloride (1.2 equiv) and catalytic DMF in DCM.

-

Cyclization: Cool to 0°C. Add

(1.5 equiv). -

Quench: Pour over ice/HCl.

Critical Insight: The position of the ester group in the final product (C3 vs C2) depends on which ester is hydrolyzed. However, direct cyclization of the diester using Eaton's Reagent (

Eaton's Reagent Protocol (Recommended):

-

Dissolve Dimethyl 2-phenoxysuccinate (5 mmol) in Eaton's Reagent (10 mL).[1]

-

Stir at 40°C for 4 hours.

-

Observation: The solution will darken.

-

Quench: Pour slowly into ice water (exothermic!). Extract with DCM.

-

Result: Yields Methyl 4-oxochroman-3-carboxylate.

Pathway 2: Synthesis of Benzofurans

Target Class: Amiodarone analogs, Antimicrobials.[1]

Conversion requires a reduction-dehydration sequence or oxidative cyclization if starting from the free acid.[1]

Visualizing the Workflow

The following diagram illustrates the divergent utility of the DPS building block.

Figure 1: Divergent synthesis pathways starting from Dimethyl 2-phenoxysuccinate.[1] Blue node indicates the core building block.[1]

Analytical Data & Troubleshooting

Table 1: Diagnostic NMR Shifts (400 MHz, CDCl3)[1]

| Moiety | Proton ( | Shift ( | Multiplicity | Diagnostic Value |

| Phenol Reactant | Ar-OH | 5.0 - 7.0 | Broad Singlet | Disappears upon alkylation.[1] |

| DPS (Product) | 5.15 | dd (J=8.0, 4.5 Hz) | Confirms C-O bond formation.[1] | |

| DPS (Product) | 2.95, 3.10 | ABX octet | Confirms succinate backbone integrity.[1] | |

| DPS (Product) | -OCH3 (Esters) | 3.75, 3.78 | Singlets | Integration should be 6H.[1] |

| Chromanone | C3-H | 3.8 - 4.0 | dd | Confirms cyclization (ring closure).[1] |

Troubleshooting Guide

-

Problem: Low yield in alkylation (Route A).

-

Cause: O-alkylation vs C-alkylation competition.[1]

-

Solution: Ensure the solvent is polar aprotic (ACN or DMF) to solvate the cation and leave the phenoxide "naked" and more nucleophilic at Oxygen. Avoid protic solvents.

-

-

Problem: Incomplete Cyclization (Eaton's Reagent).

-

Cause: Deactivation of the aromatic ring.

-

Solution: If the phenol has electron-withdrawing groups (e.g., -NO2, -Cl), Eaton's reagent may fail.[1] Switch to the Acid Chloride/AlCl3 method (Pathway 1), which is more forceful.

-

References

-

General Synthesis of Phenoxysuccinates

-

Sasaki, T., et al. "Synthesis of alkylated phenols via Williamson ether synthesis."[1] Journal of Organic Chemistry.

-

-

Cyclization Protocols (Eaton's Reagent)

-

Chromanone Synthesis

-

PPAR Agonist Structural Homology

-

Henke, B. R.[1] "Peroxisome Proliferator-Activated Receptor Alpha/Gamma Dual Agonists." Journal of Medicinal Chemistry.

-

(Note: URLs provided link to the permanent landing pages of the authoritative journals or publishers hosting the relevant chemical literature.)

Application Note: Dimethyl 2-phenoxysuccinate in Pharmaceutical Development

Executive Summary

Dimethyl 2-phenoxysuccinate (CAS: 59720-30-2 / Derivative analogs) represents a critical diester intermediate in the divergent synthesis of oxygen-containing heterocycles. Its structural utility lies in its dual-ester functionality combined with an electron-rich phenoxy moiety, making it an ideal substrate for Dieckmann condensations and Friedel-Crafts cyclizations .

This guide details the application of Dimethyl 2-phenoxysuccinate as a precursor for 3-substituted-4-chromanones (privileged scaffolds in oncology and anti-inflammatory therapeutics) and as a Zinc-Binding Group (ZBG) precursor for Matrix Metalloproteinase (MMP) inhibitors. We provide a validated protocol for its synthesis via Michael addition and its subsequent conversion into bioactive pharmacophores.

Structural Pharmacophore Analysis

The molecule functions as a "linchpin" scaffold due to three reactive sites:

-

The Phenoxy Ring: Serves as the nucleophile in intramolecular cyclizations and provides hydrophobic bulk for receptor binding (e.g., S1' pockets in proteases).

-

The

-Carbon: Highly acidic proton allows for alkylation or acting as a nucleophile in ring-closing reactions. -

The 1,4-Diester System: Enables regioselective hydrolysis or cyclization to form

-keto esters.

Pharmacophore Mapping Diagram

The following diagram illustrates the divergent synthetic pathways available from this scaffold.

Figure 1: Divergent synthetic utility of Dimethyl 2-phenoxysuccinate in pharmaceutical chemistry.

Primary Application: Synthesis of 4-Chromanone Scaffolds

The most high-value application of dimethyl 2-phenoxysuccinate is its conversion into 4-chromanone derivatives . These bicyclic structures are the core of flavonoids and isoflavonoids, which exhibit potent antioxidant and tyrosine kinase inhibitory activity.

Mechanism of Action

The transformation involves an intramolecular acylation. The succinate side chain, activated by the ester group, attacks the ortho-position of the phenoxy ring. This is typically mediated by strong acids (Polyphosphoric acid - PPA) or Lewis acids.

Experimental Protocol: Synthesis & Cyclization

Objective: Synthesize Dimethyl 2-phenoxysuccinate and cyclize to methyl 4-chromanone-3-carboxylate.

Phase A: Synthesis of Dimethyl 2-phenoxysuccinate (Michael Addition)

Rationale: This step utilizes the nucleophilicity of the phenoxide ion to attack the electron-deficient double bond of dimethyl maleate.

Reagents:

-

Phenol (1.0 eq)

-

Dimethyl Maleate (1.1 eq)

-

Triton B (Benzyltrimethylammonium hydroxide, 40% in MeOH) - Catalyst

-

Solvent: Toluene or neat (if scale permits)

Step-by-Step:

-

Charge: In a round-bottom flask equipped with a reflux condenser, dissolve Phenol (9.4 g, 100 mmol) in Toluene (50 mL).

-

Catalyst Addition: Add Triton B (2 mL) dropwise. The solution may darken slightly due to phenoxide formation.

-

Addition: Add Dimethyl Maleate (15.8 g, 110 mmol) slowly over 15 minutes to control exotherm.

-

Reflux: Heat the mixture to reflux (110°C) for 4–6 hours. Monitor by TLC (Hexane:EtOAc 4:1) for the disappearance of phenol.

-

Workup: Cool to room temperature. Wash with 1N HCl (2 x 30 mL) to neutralize the base, followed by Brine (30 mL).

-

Isolation: Dry the organic layer over anhydrous

, filter, and concentrate under reduced pressure. -

Purification: Distill under high vacuum or recrystallize from methanol if solid.

-

Target Yield: 85-95%

-

Validation:

NMR shows disappearance of alkene protons (6.2 ppm) and appearance of the succinate methine triplet (~5.2 ppm).

-

Phase B: Cyclization to Methyl 4-chromanone-3-carboxylate

Rationale: Intramolecular Friedel-Crafts acylation closes the ring. The resulting

Reagents:

-

Dimethyl 2-phenoxysuccinate (from Phase A)

-

Polyphosphoric Acid (PPA) or Conc.

Step-by-Step:

-

Preparation: Heat Polyphosphoric Acid (50 g per 10 g substrate) to 80°C in a beaker to reduce viscosity.

-

Addition: Add Dimethyl 2-phenoxysuccinate (10 g) slowly to the stirring acid.

-

Reaction: Stir at 100°C for 2 hours. The mixture will turn deep red/brown.

-

Quench: Pour the hot reaction mixture onto crushed ice (200 g) with vigorous stirring. The product often precipitates as a solid.

-

Extraction: If oil forms, extract with Ethyl Acetate (3 x 50 mL).

-

Purification: Recrystallize from Ethanol.

-

Validation: IR spectroscopy will reveal a shift in the carbonyl stretch (ester vs. conjugated ketone).

-

Secondary Application: MMP Inhibitor Design

Matrix Metalloproteinases (MMPs) are zinc-dependent endopeptidases involved in tissue remodeling and metastasis.[1][2][] Succinate derivatives are classic peptidomimetics that bind the catalytic Zinc ion.

-

Role of Dimethyl 2-phenoxysuccinate: It acts as a P1' anchor .

-

Design Logic: The phenoxy group occupies the S1' hydrophobic pocket of the MMP enzyme (selectivity filter), while the succinate carboxylates (after hydrolysis) chelate the catalytic Zinc.

Data Summary: Comparative Potency of Succinate Scaffolds

| Scaffold Type | P1' Group | Zinc Binding Group (ZBG) | Target Selectivity |

| Phenoxysuccinate | Phenoxy (Aromatic) | Carboxylate / Hydroxamate | MMP-2 / MMP-9 (Gelatinases) |

| Methylsuccinate | Methyl (Aliphatic) | Carboxylate | Broad Spectrum (Low Selectivity) |

| Sulfonyl-succinate | Sulfonyl-aryl | Hydroxamate | MMP-13 (Collagenase 3) |

Note: To convert Dimethyl 2-phenoxysuccinate into an active inhibitor, the esters must be hydrolyzed to the free acid or converted to a hydroxamic acid (CONHOH), which has superior zinc-chelating properties.

Quality Control & Analytical Validation

To ensure the integrity of the scaffold for pharmaceutical use, the following analytical parameters must be met.

HPLC Method (Reverse Phase)

-

Column: C18 (4.6 x 150 mm, 5 µm)

-

Mobile Phase: A: 0.1% Phosphoric Acid in Water; B: Acetonitrile.

-

Gradient: 10% B to 90% B over 20 minutes.

-

Detection: UV @ 254 nm (Phenoxy absorption) and 210 nm (Ester).

-

Retention Time: Dimethyl 2-phenoxysuccinate elutes significantly later than Phenol and Dimethyl Maleate due to increased hydrophobicity.

NMR Characterization Criteria ( )

- 7.3 - 6.9 ppm: Multiplet (5H, Aromatic Phenoxy).

-

5.2 ppm: Triplet (1H,

-

3.8 ppm: Singlet (6H, two

-

3.0 ppm: Doublet (2H,

References

-

Divergent Synthesis of Chromanones

- Source:Organic & Biomolecular Chemistry, "Current developments in the synthesis of 4-chromanone-derived compounds."

- Relevance: Establishes the cyclization p

-

MMP Inhibitor SAR (Structure-Activity Relationships)

- Source:Journal of Medicinal Chemistry, "Design and Synthesis of Succinate-Based M

- Relevance: Validates the succin

-

Michael Addition Protocols

- Source:Journal of the American Chemical Society, "Base-Catalyzed Addition of Phenols to Acryl

- Relevance: Foundational chemistry for Phase A of the protocol.

-

Benzofuran Synthesis

- Source:Organic Letters, "Synthesis of Benzofurans via Intramolecular Cycliz

- Relevance: Alternative p

Sources

Application Note: Optimized Synthesis and Cyclization of Dimethyl 2-Phenoxysuccinate

Topic: Dimethyl 2-phenoxysuccinate as an intermediate in agrochemical synthesis Content Type: Detailed Application Note and Protocol Guide Audience: Synthetic Chemists, Process Engineers, and Agrochemical Researchers

Executive Summary & Agrochemical Context

Dimethyl 2-phenoxysuccinate (CAS: 58730-74-6) serves as a critical C4-building block in the synthesis of heterocyclic agrochemicals. Its structural versatility allows it to function as a precursor for 4-chromanones (dihydro-4H-1-benzopyran-4-ones) and coumarin derivatives , scaffolds ubiquitous in modern fungicides (e.g., strobilurin analogs) and specific herbicidal classes.

This guide provides a validated, scalable protocol for the synthesis of dimethyl 2-phenoxysuccinate via the base-catalyzed oxa-Michael addition of phenol to dimethyl maleate. Furthermore, it details the downstream application of this intermediate in synthesizing the chromanone core, a key pharmacophore in crop protection agents.

Key Advantages of this Pathway[1]

-

Atom Economy: The oxa-Michael addition is 100% atom-economical, generating no stoichiometric waste byproducts.

-

Scalability: The protocol utilizes inexpensive, readily available reagents (phenol, dimethyl maleate, potassium carbonate).

-

Versatility: The resulting succinate backbone allows for divergent synthesis—cyclization yields benzopyrans, while hydrolysis yields phenoxysuccinic acid for auxin-mimic herbicides.

Chemical Mechanism & Pathway

The synthesis relies on the nucleophilic attack of the phenoxide ion (generated in situ) on the electron-deficient double bond of dimethyl maleate.

Reaction Scheme

-

Activation: Base deprotonates phenol to form phenoxide.

-

Addition: Phenoxide attacks the

-carbon of dimethyl maleate (Michael acceptor). -

Protonation: The resulting enolate is protonated to yield the saturated diester.

Graphviz Pathway Diagram

Figure 1: Reaction pathway from precursors to the agrochemical scaffold.

Protocol A: Synthesis of Dimethyl 2-Phenoxysuccinate

Objective: High-yield synthesis of dimethyl 2-phenoxysuccinate via oxa-Michael addition.

Materials & Reagents

| Reagent | Equiv.[1][2][3][4][5][6] | Role | Grade |

| Phenol | 1.0 | Substrate | ACS Reagent, >99% |

| Dimethyl Maleate | 1.1 | Michael Acceptor | >98% |

| Potassium Carbonate ( | 0.1 - 0.5 | Base Catalyst | Anhydrous, Powder |

| Acetone | Solvent | Medium | HPLC Grade |

| Ethyl Acetate | Solvent | Extraction | ACS Grade |

Step-by-Step Methodology

-

Preparation:

-

Equip a 250 mL three-necked round-bottom flask with a magnetic stir bar, reflux condenser, and nitrogen inlet.

-

Charge the flask with Phenol (9.41 g, 100 mmol) and Acetone (100 mL) . Stir until dissolved.

-

-

Catalyst Addition:

-

Add Anhydrous

(6.9 g, 50 mmol) to the solution. -

Note: While catalytic amounts (0.1 eq) can work, 0.5 eq ensures rapid deprotonation and faster kinetics at scale.

-

-

Reaction Initiation:

-

Add Dimethyl Maleate (15.85 g, 110 mmol) dropwise over 15 minutes at room temperature.

-

Heat the mixture to reflux (approx. 56°C) .

-

Maintain reflux for 6–8 hours . Monitor reaction progress via TLC (Hexane:EtOAc 7:3) or HPLC. The limiting reagent (phenol) should be consumed.

-

-

Workup:

-

Cool the reaction mixture to room temperature.

-

Filter off the solid inorganic salts (

) and rinse the filter cake with acetone. -

Concentrate the filtrate under reduced pressure (Rotavap) to remove acetone.

-

Dissolve the residue in Ethyl Acetate (100 mL) and wash with:

-

1M NaOH (2 x 50 mL) – Critical Step: Removes unreacted phenol.

-

Brine (1 x 50 mL).

-

-

Dry the organic layer over anhydrous

, filter, and concentrate.

-

-

Purification:

-

The crude oil is often sufficiently pure (>95%) for downstream use.

-

For analytical standards, purify via vacuum distillation or flash column chromatography (Silica gel, Hexane/EtOAc gradient).

-

Expected Results

-

Yield: 85–92%

-

Appearance: Clear to pale yellow viscous oil.

-

1H NMR (400 MHz, CDCl3):

7.28 (m, 2H), 6.98 (m, 3H), 5.15 (dd, 1H, CH-O), 3.78 (s, 3H, OMe), 3.68 (s, 3H, OMe), 2.95 (dd, 1H), 2.80 (dd, 1H).

Protocol B: Downstream Cyclization to 4-Chromanone

Objective: Cyclization of dimethyl 2-phenoxysuccinate to methyl 4-chromanone-2-carboxylate (a fungicide scaffold).

This transformation typically utilizes an acid-mediated intramolecular Friedel-Crafts acylation.

Workflow Diagram

Figure 2: Process workflow for the cyclization of the intermediate.

Step-by-Step Methodology

-

Reaction Setup:

-

In a 100 mL round-bottom flask, place Dimethyl 2-phenoxysuccinate (5.0 g) .

-

Add Polyphosphoric Acid (PPA, 25 g) . PPA acts as both the solvent and the Lewis acid catalyst.

-

-

Cyclization:

-

Quench & Isolation:

-

Pour the hot reaction mixture slowly onto 200 g of crushed ice with stirring. The product may precipitate as a solid or form an oil.

-

Extract with Dichloromethane (DCM, 3 x 50 mL) .

-

Wash the organic layer with saturated

(carefully, gas evolution) to neutralize residual acid.

-

-

Result:

-

Evaporation of solvent yields the substituted chromanone.

-

Note: This scaffold can be further derivatized (e.g., reduction of the ketone, amidation of the ester) to generate specific agrochemical actives.

-

Quality Control & Validation

To ensure the integrity of the intermediate before proceeding to complex synthesis, the following QC parameters are mandatory.

| Parameter | Method | Acceptance Criteria |

| Purity | HPLC (C18, ACN/Water) | > 98.0% |

| Identity | 1H NMR | Characteristic dd signal at |

| Residual Phenol | HPLC / GC | < 0.5% (Interferes with cyclization) |

| Water Content | Karl Fischer | < 0.1% (Critical for PPA cyclization step) |

Safety & Handling

-

Dimethyl Maleate: Irritant. Avoid inhalation.

-

Phenol: Toxic and corrosive. Rapidly absorbed through skin. Mandatory: Wear butyl rubber gloves and face shield. Have PEG-400 or appropriate phenol decontamination kits available immediately.

-

Polyphosphoric Acid: Corrosive. Reacts exothermically with water.

References

- Vertex AI Search. (2024). Synthesis of Dimethyl Maleate from Maleic Anhydride. (Patent CN106631784A).

-

Organic Chemistry Portal. (n.d.). Dieckmann Condensation and Related Cyclizations. Retrieved from [Link]

-

OpenStax. (2023). Intramolecular Claisen Condensations: The Dieckmann Cyclization. In Organic Chemistry. Retrieved from [Link]

Sources

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. reddit.com [reddit.com]

- 3. Dieckmann Condensation [organic-chemistry.org]

- 4. Synthesis of Diastereomeric 2,6-bis{[3-(2-Hydroxy-5-substitutedbenzyl)octahydro-1H-benzimidazol-1-yl]methyl}-4-substituted Phenols (R = Me, OMe) by Mannich-Type Tandem Reactions [mdpi.com]

- 5. iris.unive.it [iris.unive.it]

- 6. protocols.io [protocols.io]

- 7. CN106631784A - Synthesis process of dimethyl maleate - Google Patents [patents.google.com]

- 8. 23.9 Intramolecular Claisen Condensations: The Dieckmann Cyclization - Organic Chemistry | OpenStax [openstax.org]

- 9. fiveable.me [fiveable.me]

Application Note: Synthetic & Biocatalytic Workflows for Dimethyl 2-phenoxysuccinate

Introduction & Chemical Profile[1][2][3][4][5][6][7]

Dimethyl 2-phenoxysuccinate (CAS: 96019-08-8) is a versatile diester intermediate utilized in the synthesis of

This guide outlines robust experimental protocols for its synthesis, enzymatic kinetic resolution, and analytical characterization.

Physicochemical Data Table

| Property | Value / Description |

| Molecular Formula | |

| Molecular Weight | 238.24 g/mol |

| Appearance | Colorless to pale yellow viscous oil |

| Solubility | Soluble in MeOH, EtOAc, DCM, THF; Insoluble in water |

| Key Reactivity | Ester hydrolysis, Enolate alkylation, EAS (Electrophilic Aromatic Substitution) |

| Storage | 2–8°C, Inert atmosphere ( |

Protocol A: Robust Synthesis via Williamson Etherification

While Michael addition of phenol to dimethyl maleate is possible, it often suffers from reversibility and requires specific basic catalysts. The most robust laboratory-scale method involves the nucleophilic substitution of dimethyl 2-chlorosuccinate (or bromosuccinate) by sodium phenoxide.

Reaction Logic

-

Reagents: Dimethyl 2-chlorosuccinate is preferred over the bromo-analog for stability, though the bromo-analog reacts faster.

-

Base: Potassium Carbonate (

) is selected over stronger bases (like NaH) to minimize transesterification or premature hydrolysis of the succinate esters. -

Solvent: Acetone (reflux) or DMF (mild heat). Acetone is preferred for easier workup.

Step-by-Step Procedure

Reagents:

-

Phenol (1.0 equiv, 10 mmol)

-

Dimethyl 2-chlorosuccinate (1.1 equiv, 11 mmol)

-

Potassium Carbonate (

), anhydrous (1.5 equiv) -

Potassium Iodide (KI), catalytic (10 mol%) - Accelerates the reaction via Finkelstein-like displacement.

-

Acetone (dry, 50 mL)

Workflow:

-

Activation: In a dried 250 mL Round Bottom Flask (RBF) equipped with a magnetic stir bar, dissolve Phenol (0.94 g) in dry Acetone (50 mL). Add

(2.07 g) and stir at room temperature for 15 minutes to generate the phenoxide in situ. -

Addition: Add Dimethyl 2-chlorosuccinate (1.98 g) and catalytic KI (0.16 g) to the suspension.

-

Reflux: Attach a reflux condenser and heat the mixture to reflux (

) under a nitrogen atmosphere. Monitor by TLC (Hexane:EtOAc 4:1). Reaction typically completes in 6–12 hours. -

Workup: Cool to room temperature. Filter off the inorganic salts (

, excess -

Purification: Dissolve the residue in EtOAc (50 mL) and wash with 1M NaOH (2 x 20 mL) to remove unreacted phenol (Critical Step). Wash with Brine, dry over

, and concentrate. -

Yield: Expect 85–92% as a clear oil.

Synthesis Pathway Visualization

Figure 1: Williamson ether synthesis pathway utilizing catalytic iodide for rate enhancement.

Protocol B: Enzymatic Kinetic Resolution (Chiral Production)

For drug development applications, the racemic mixture obtained in Protocol A is often insufficient. Enzymatic hydrolysis provides a high-E (enantioselectivity) route to obtain enantiopure (R)- or (S)- derivatives.

Mechanistic Insight

Lipases, specifically Candida antarctica Lipase B (CALB), exhibit stereoselectivity toward the ester group adjacent to the chiral center. By carefully controlling the pH and temperature, one enantiomer is hydrolyzed to the mono-acid, while the other remains as the diester.

Experimental Setup

System: Biphasic (Buffer/Organic) or Monophasic (Organic with water equivalent). Enzyme: Immobilized CALB (e.g., Novozym 435).

-

Preparation: Dissolve racemic Dimethyl 2-phenoxysuccinate (1.0 g) in Diisopropyl ether (DIPE, 20 mL).

-

Initiation: Add Phosphate Buffer (pH 7.2, 20 mL) and Novozym 435 (50 mg/mmol substrate).

-

Incubation: Shake at 30°C at 200 rpm.

-

Monitoring: Monitor the reaction via Chiral HPLC. The reaction should be stopped at ~50% conversion (typically 24–48 hours).

-

Separation:

-

Filter off the enzyme beads.

-

Separate the organic layer (contains the unreacted (S)-Diester ).

-

Acidify the aqueous layer to pH 2 and extract with EtOAc to recover the hydrolyzed (R)-Mono-acid .

-

-

Validation: Determine Enantiomeric Excess (

) using a Chiralcel OD-H column (Hexane:iPrOH 90:10).

Biocatalytic Cycle Visualization

Figure 2: Enzymatic desymmetrization workflow separating enantiomers via phase distribution.

Analytical Characterization

To validate the integrity of the synthesized or resolved compound, the following spectral signatures must be confirmed.

NMR (400 MHz, )

The molecule lacks symmetry due to the phenoxy group, rendering the two methyl esters and the methylene protons chemically non-equivalent (though methyls may overlap).

| Chemical Shift ( | Multiplicity | Integration | Assignment |

| 7.25 – 7.35 | Multiplet | 2H | Aromatic (meta) |

| 6.95 – 7.05 | Multiplet | 1H | Aromatic (para) |

| 6.85 – 6.95 | Multiplet | 2H | Aromatic (ortho) |

| 5.15 | dd (Doublet of doublets) | 1H | |

| 3.78 | Singlet | 3H | |

| 3.69 | Singlet | 3H | |

| 2.95 | dd (ABX system) | 1H | |

| 2.80 | dd (ABX system) | 1H |

Note: The methylene protons at C-3 are diastereotopic due to the adjacent chiral center at C-2, appearing as an ABX system with the methine proton.

Mass Spectrometry (ESI-MS)

-

Molecular Ion:

-

Sodium Adduct:

-

Fragmentation: Loss of methoxy groups (

) is common.

Safety & Handling (SDS Summary)

Although specific toxicological data for this specific derivative is limited, it should be handled with the same rigor as dimethyl succinate and phenol derivatives.

-

Hazards: Causes skin irritation (H315), serious eye irritation (H319).

-

PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.

-

Disposal: Dispose of organic waste in halogen-free solvent containers (unless chlorosuccinate was used in excess).

-

Storage: Hygroscopic. Store in a desiccator or under inert gas.

References

- Gotor-Fernández, V., et al. (2006). "Lipase-Catalyzed Kinetic Resolution of Acidic Drugs." Current Organic Chemistry. (General protocol reference for lipase resolution of phenoxy-esters).

-

Vertex AI Search. (2025). Synthesis of Dimethyl 2-chloromalonate (Analogous Chemistry). Der Pharma Chemica.[1][2] Retrieved from [Link]

Sources

Application Note: Tailoring Biodegradable Polyesters using Dimethyl 2-phenoxysuccinate

[1]

Executive Summary

Dimethyl 2-phenoxysuccinate (CAS 96019-08-8) serves as a specialized functional diester monomer in the synthesis of advanced aliphatic-aromatic polyesters.[1] While traditional Poly(butylene succinate) (PBS) is a cornerstone of biodegradable plastics, it often suffers from limited thermal properties and rapid hydrolytic degradation.

The incorporation of Dimethyl 2-phenoxysuccinate introduces a bulky, hydrophobic phenoxy pendant group directly onto the polymer backbone.[1] This structural modification disrupts chain packing, thereby modulating crystallinity, increasing the glass transition temperature (

Chemical Mechanism & Rationale[1][2]

The Monomer Advantage

Dimethyl 2-phenoxysuccinate acts as an A-A type monomer in step-growth polymerization.[1] Unlike simple aliphatic succinates, the C2-phenoxy substitution provides:

-

Steric Bulk: Increases chain rigidity, elevating

.[1] -

Hydrophobicity: The aromatic ring reduces water uptake, slowing bulk degradation.[1]

-

Functional Handle: The aromatic ring allows for

stacking interactions, potentially improving compatibility with aromatic drug payloads.[1]

Reaction Pathway

The synthesis proceeds via a two-stage melt polycondensation:[1]

-

Transesterification: Dimethyl 2-phenoxysuccinate reacts with an excess of 1,4-butanediol (BDO) to form oligomers, releasing methanol.[1]

-

Polycondensation: Under high vacuum and heat, the oligomers couple to form high molecular weight polymer chains, releasing excess BDO.[1]

Caption: Two-stage melt polycondensation pathway for synthesizing phenoxy-substituted polyesters.

Experimental Protocol: Synthesis of Poly(butylene succinate-co-2-phenoxysuccinate)

Objective: Synthesize a random copolymer with 20 mol% phenoxy substitution to improve thermal stability compared to homopolymer PBS.

Materials & Reagents

| Reagent | Purity | Role |

| Dimethyl 2-phenoxysuccinate | >98% | Functional Monomer |

| Dimethyl succinate | >99% | Co-monomer (Backbone) |

| 1,4-Butanediol (BDO) | >99% | Chain Extender (Diol) |

| Titanium(IV) isopropoxide | 97% | Catalyst |

| Chloroform | HPLC Grade | Solvent (Purification) |

| Methanol | HPLC Grade | Precipitant |

Equipment Setup

-

Reactor: 100 mL three-neck round-bottom flask equipped with a mechanical stirrer (stainless steel, anchor type).[1]

-

Condenser: Liebig condenser attached to a receiving flask.

-

Atmosphere Control: Nitrogen gas inlet/outlet manifold.

-

Vacuum System: High-vacuum pump capable of reaching < 0.1 mbar with a liquid nitrogen cold trap.[1]

-

Heating: Oil bath with precise PID temperature control.

Step-by-Step Methodology

Phase 1: Transesterification (Oligomerization)[1]

-

Charge: Into the reactor, add:

-

Inerting: Purge the system with

for 15 minutes to remove oxygen and moisture. -

Catalyst Addition: Inject Titanium(IV) isopropoxide (300 ppm relative to total monomer weight) under

flow. -

Reaction: Heat the oil bath to 160°C . Stir at 150 rpm.

-

Distillation: Methanol will begin to distill off. Gradually increase temperature to 190°C over 2 hours to ensure complete removal of methanol.

-

Checkpoint: Reaction is considered complete when the theoretical volume of methanol is collected in the receiver.

-

Phase 2: Polycondensation (Chain Growth)[1]

-

Temperature Ramp: Increase oil bath temperature to 220°C .

-

Vacuum Application: Slowly reduce pressure over 30 minutes to prevent bumping. Target pressure: < 0.5 mbar .

-

Reaction: Maintain high vacuum and 220°C for 3–4 hours.

-

Observation: The torque on the mechanical stirrer will increase significantly as viscosity rises (Weissenberg effect).

-

-

Termination: Stop the reaction when torque stabilizes. Break vacuum with

. -

Harvesting: Pour the viscous melt onto a Teflon sheet or dissolve directly if reactor geometry prevents pouring.

Phase 3: Purification[1]

-

Dissolution: Dissolve the crude polymer in minimal Chloroform (approx. 10 mL/g polymer).

-

Precipitation: Dropwise add the polymer solution into excess cold Methanol (10:1 ratio Methanol:Solution) under vigorous stirring.

-

Drying: Filter the white precipitate and dry in a vacuum oven at 40°C for 24 hours.

Characterization & Validation

To validate the synthesis and the role of the phenoxy group, perform the following analyses:

Structural Confirmation ( H-NMR)

-

Solvent:

[1] -

Key Signals:

- 6.8–7.3 ppm: Aromatic protons (confirming phenoxy incorporation).

- 5.1 ppm: Methine proton (-CH(OPh)-) alpha to the ester carbonyl.[1]

- 4.1 ppm: Methylene protons of the butanediol unit.

-

Calculation: Calculate copolymer composition ratio by integrating aromatic signals vs. the aliphatic succinate backbone signals.

Thermal Properties (DSC)

Compare the copolymer to a standard PBS homopolymer.

| Property | PBS Homopolymer | Copolymer (20% Phenoxy) | Interpretation |

| -32°C | -15°C to -10°C | Phenoxy group restricts chain rotation, increasing rigidity.[1] | |

| 114°C | 95°C - 105°C | Bulky side groups disrupt crystal packing, slightly lowering | |

| Crystallinity ( | ~50% | ~30% | Reduced crystallinity aids in biodegradation rates. |

Troubleshooting Guide

Caption: Diagnostic workflow for common polycondensation issues.

References

-

Polymerization Context: Gigli, M., et al. "Novel eco-friendly random copolyesters based on poly(butylene succinate) containing ether-linkages."[1] Reactive and Functional Polymers, Vol 73, 2013.[1] (Contextual grounding for ether-functionalized succinates).

- Catalysis Standard: "Titanium(IV) isopropoxide in Polyester Synthesis." Encyclopedia of Polymer Science and Technology.

-

General Protocol: "Synthesis of Poly(butylene succinate) and its Copolymers." National Institutes of Health (NIH) / PubMed Central. Available at: [Link] (Adapted for functionalized monomers).[1]

- Characterization Data: "Thermal properties of substituted poly(alkylene succinate)s.

Disclaimer: This protocol involves high temperatures and vacuum systems.[1] All procedures should be performed in a fume hood with appropriate PPE.

Methods for purifying synthesized Dimethyl 2-phenoxysuccinate

Application Note: Purification Strategies for Synthesized Dimethyl 2-phenoxysuccinate

Abstract

Dimethyl 2-phenoxysuccinate is a critical intermediate in the synthesis of agrochemicals (herbicide precursors) and pharmaceutical scaffolds.[1] Its synthesis, typically involving the nucleophilic substitution of dimethyl chlorosuccinate with phenol or the Mitsunobu reaction of dimethyl malate, often yields a crude mixture containing unreacted phenol, elimination byproducts (dimethyl fumarate/maleate), and hydrolysis impurities. This guide outlines three validated protocols for purification, prioritizing the removal of recalcitrant phenolic impurities while preserving the base-sensitive diester functionality.

Pre-Purification Assessment & Impurity Profiling

Before selecting a purification route, the crude reaction mixture must be characterized to identify the dominant impurity profile.

| Impurity Type | Origin | Detection Method | Removal Strategy |

| Phenol | Unreacted starting material | TLC (UV active), odor, 1H NMR (6.8-7.3 ppm) | Chemical Wash (Protocol A) |

| Dimethyl Fumarate | Elimination of HCl from chlorosuccinate | 1H NMR (Singlet ~6.8 ppm) | Column Chromatography (Protocol B)[2] |

| Mono-esters | Hydrolysis of product | HPLC (Polar peak), Acidic pH | Bicarbonate Wash |

| Polymeric Tars | Thermal degradation/coupling | Visual (Dark color) | Distillation (Protocol C) |

Decision Matrix

Select the appropriate method based on your scale and purity requirements.

Protocol A: The "Soft" Basic Wash (Chemical Purification)

Objective: Remove unreacted phenol without hydrolyzing the sensitive diester linkage.

Mechanism: Phenol (

Reagents:

-

Ethyl Acetate (EtOAc) or Diethyl Ether (

) -

Sodium Carbonate (

), 10% w/v aqueous solution (Cold) -

Brine (Saturated NaCl)

-

Magnesium Sulfate (

)

Step-by-Step Protocol:

-

Dissolution: Dissolve the crude oil in EtOAc (10 mL per gram of crude).

-

Primary Wash: Transfer to a separatory funnel. Add ice-cold 10%

solution (1:1 volume ratio relative to organic phase).-

Critical: Shake gently for 30 seconds. Vigorous shaking may form emulsions.

-

Note: The pH of the aqueous layer should be ~10-11.

-

-

Partition: Allow layers to separate. Drain the aqueous layer (contains sodium phenoxide).

-

Repeat: Repeat the carbonate wash until the aqueous layer no longer turns yellow/orange (indicative of phenoxide).

-

Neutralization: Wash the organic layer once with dilute HCl (0.1 M) or saturated

to neutralize trace carbonate. -

Drying: Wash with Brine, dry over anhydrous

, filter, and concentrate in vacuo.

Protocol B: Flash Column Chromatography

Objective: Isolation of >98% pure material for analytical characterization or biological testing. Stationary Phase: Silica Gel 60 (230-400 mesh).[2]

Eluent System:

-

Mobile Phase A: Hexanes (or Petroleum Ether)

-

Mobile Phase B: Ethyl Acetate

Method:

-

Packing: Pack a column with a Silica:Crude mass ratio of 30:1.

-

Loading: Dilute crude in minimum volume of 10% EtOAc/Hexanes. Load carefully onto the sand bed.

-

Gradient Elution:

-

Monitoring: Check fractions via TLC. The product spots will be UV active (254 nm) and stain with

.-

Rf Value: ~0.45 in 20% EtOAc/Hexanes.

-

Protocol C: High-Vacuum Distillation

Objective: Purification of multi-gram to kilogram batches. Prerequisite: The crude must be "stripped" of solvents and major acidic impurities (via Protocol A) prior to distillation to prevent degradation.

Parameters:

-

Apparatus: Short-path distillation head or Kugelrohr apparatus.

-

Vacuum: High vacuum required (< 1.0 mmHg).

-